molecular formula C21H25BrN2O B2598753 3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106750-51-9

3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2598753
CAS No.: 1106750-51-9
M. Wt: 401.348
InChI Key: WHNOXDIOHMFPTR-UHFFFAOYSA-M
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Description

3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]azepine core, followed by functionalization to introduce the hydroxy, phenyl, and p-tolyl groups.

    Formation of the Imidazo[1,2-a]azepine Core: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihalide under basic conditions.

    Quaternization: The final step involves the quaternization of the nitrogen atom with a bromide source, such as methyl bromide, to form the imidazo[1,2-a]azepin-1-ium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-a]azepine core can be reduced to form a more saturated ring system.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated imidazo[1,2-a]azepine derivatives.

    Substitution: Formation of new imidazo[1,2-a]azepine derivatives with different substituents.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for diverse interactions with biological targets.

Medicine

This compound and its derivatives could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The imidazo[1,2-a]azepine core is a common motif in many bioactive molecules.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxy group can facilitate hydrogen bonding, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-phenyl-1-(p-tolyl)-2H-imidazo[1,2-a]azepine: Lacks the quaternary ammonium group, which may affect its solubility and reactivity.

    3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium chloride: Similar structure but with a different counterion, which can influence its physical properties and reactivity.

Uniqueness

The presence of the bromide ion in 3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can significantly impact its solubility, reactivity, and potential applications compared to similar compounds with different counterions. The combination of functional groups in this compound also provides a unique platform for diverse chemical transformations and interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O.BrH/c1-17-11-13-19(14-12-17)22-16-21(24,18-8-4-2-5-9-18)23-15-7-3-6-10-20(22)23;/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOXDIOHMFPTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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